An In-depth Technical Guide to 3,3-Diethoxy-1-propyne: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 3,3-Diethoxy-1-propyne: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of 3,3-diethoxy-1-propyne. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for significant reactions are provided. Mandatory visualizations of reaction pathways and experimental workflows are included in the form of Graphviz diagrams.
Core Chemical Properties and Structure
3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a versatile bifunctional organic compound.[1] Its structure incorporates a terminal alkyne and a diethyl acetal group, making it a valuable three-carbon building block in organic synthesis.[2][3] This unique combination of functional groups allows for a wide range of chemical transformations, rendering it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2]
Physicochemical Properties
The key physicochemical properties of 3,3-diethoxy-1-propyne are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 138-139.5 °C | [5] |
| Density | 0.894 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.412 | [5] |
| CAS Number | 10160-87-9 | [4] |
Structural Information and Spectroscopic Data
The structure of 3,3-diethoxy-1-propyne is characterized by a propyne chain with two ethoxy groups attached to the C3 position.
Structure:
Spectroscopic data is crucial for the identification and characterization of 3,3-diethoxy-1-propyne. Typical spectral data are presented below.
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | s | 1H | ≡C-H |
| ~5.3 | d | 1H | -CH(OEt)₂ |
| ~3.5-3.7 | m | 4H | -OCH₂CH₃ |
| ~1.2 | t | 6H | -OCH₂CH₃ |
¹³C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~15 | -OCH₂CH₃ |
| ~60 | -OCH₂CH₃ |
| ~80 | ≡C-H |
| ~83 | -C≡ |
| ~90 | -CH(OEt)₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~2980, 2930, 2880 | Medium-Strong | C-H stretch (aliphatic) |
| ~2120 | Weak | C≡C stretch |
| ~1120, 1060 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS) Data
The mass spectrum of 3,3-diethoxy-1-propyne shows a molecular ion peak (M⁺) at m/z = 128, corresponding to its molecular weight.[7]
Key Synthetic Applications and Experimental Protocols
3,3-Diethoxy-1-propyne is a versatile precursor for a variety of important synthetic intermediates.[2] Detailed experimental protocols for its synthesis and its use in the preparation of key building blocks are provided below.
Synthesis of 3,3-Diethoxy-1-propyne
A common and reliable method for the synthesis of 3,3-diethoxy-1-propyne is the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal.[1]
Experimental Protocol:
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Step 1: Preparation of 2,3-Dibromopropionaldehyde Diethyl Acetal: In a three-necked flask equipped with a mechanical stirrer, add acrolein. Cool the flask in an ice-salt bath. Slowly add bromine over a period of 1 hour, maintaining the temperature. To the crude 2,3-dibromopropionaldehyde, add a solution of freshly distilled triethyl orthoformate in absolute ethanol over 15 minutes. The solution is stirred for 3 hours. After removing the volatile components on a rotary evaporator, the residual liquid is distilled to afford 2,3-dibromopropionaldehyde diethyl acetal.[1]
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Step 2: Dehydrobromination: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, a mixture of tetrabutylammonium hydrogen sulfate and water is stirred to form a thick paste. A solution of 2,3-dibromopropionaldehyde diethyl acetal in pentane is added. The mixture is stirred rapidly and cooled as a cold solution of sodium hydroxide in water is added over 10 minutes. The mixture is stirred for 2 hours at room temperature, then cooled and acidified. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The concentrate is distilled to yield 3,3-diethoxy-1-propyne.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. 3,3-Diethoxy-1-Propyne, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 4. 3,3-Diethoxy-1-propyne [webbook.nist.gov]
- 5. 3,3-Diethoxy-1-propyne 97 10160-87-9 [sigmaaldrich.com]
- 6. CAS 10160-87-9: 3,3-Diethoxy-1-propyne | CymitQuimica [cymitquimica.com]
- 7. spectrabase.com [spectrabase.com]

